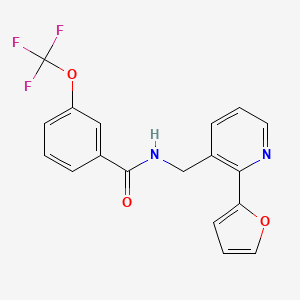

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide

Description

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide is a benzamide derivative characterized by a pyridine-furan hybrid substituent and a trifluoromethoxy group. The compound’s structure combines aromatic and heterocyclic moieties, which are common in bioactive molecules. The trifluoromethoxy group (-OCF₃) is known for its electron-withdrawing properties and metabolic stability, while the furan-pyridine hybrid may contribute to target binding via π-π interactions or hydrogen bonding.

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-3-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O3/c19-18(20,21)26-14-6-1-4-12(10-14)17(24)23-11-13-5-2-8-22-16(13)15-7-3-9-25-15/h1-10H,11H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKTUYSLTQDFJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its structural characteristics, biological mechanisms, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of 347.29 g/mol. The structural complexity of this compound contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H12F3N3O2 |

| Molecular Weight | 347.29 g/mol |

| CAS Number | 2034345-05-4 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The trifluoromethoxy group enhances lipophilicity, facilitating cell membrane penetration. The furan and pyridine moieties can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, modulating their activities.

Antiviral Properties

Recent studies have indicated that compounds containing furan and pyridine structures exhibit promising antiviral activity. For instance, derivatives similar to this compound have shown effectiveness against various viral strains, including influenza and coronaviruses. The compound's ability to inhibit viral replication may be due to its interference with viral polymerases or proteases.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines. For example, an analog of this compound showed an IC50 value of 1.55 μM against leukemia cell lines, indicating potent anticancer activity .

Case Studies

- Antiviral Efficacy : In a study examining the efficacy of various heterocycles against SARS-CoV-2, compounds similar to this compound demonstrated significant inhibition of viral replication at low concentrations, highlighting their potential as antiviral agents .

- Cytotoxicity in Cancer Research : A series of experiments assessed the cytotoxic effects of the compound on different cancer cell lines. Results revealed that it could induce apoptosis in cancer cells through the activation of caspase pathways, making it a candidate for further development in cancer therapy .

Comparison with Similar Compounds

Structural Analogues of Benzamide Derivatives

The compound shares structural similarities with several benzamide-based molecules, differing primarily in substituent groups. Below is a comparative analysis of key analogs:

Key Structural and Functional Differences

The furan-pyridine hybrid in the target compound contrasts with imidazo[4,5-b]pyridine in C797-1496 , which may influence binding affinity to enzymatic targets (e.g., kinases or HDACs).

Heterocyclic Diversity :

- Example 53 incorporates a triazolopyridine ring, which enhances rigidity and may improve selectivity for kinase targets compared to the target compound’s furan-pyridine system.

- Flutolanil’s isopropoxyphenyl group highlights how simple aryl substituents can shift applications from pharmaceuticals to agrochemicals.

Pharmacokinetic Implications :

Q & A

Basic: What synthetic routes are commonly employed to prepare N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide?

Methodological Answer:

The synthesis typically involves coupling a pyridine-furan hybrid intermediate with a substituted benzoyl chloride. For example:

- Step 1: Preparation of 2-(furan-2-yl)pyridin-3-ylmethanol via nucleophilic substitution or cross-coupling reactions.

- Step 2: Activation of 3-(trifluoromethoxy)benzoic acid to its acyl chloride using thionyl chloride (SOCl₂).

- Step 3: Amide bond formation between the pyridine-furan alcohol and the activated benzoyl chloride, often using coupling agents like HATU or DCC in the presence of a base (e.g., triethylamine) .

Microwave-assisted synthesis (e.g., 80°C, 30 min) can enhance reaction efficiency and yield .

Advanced: How can synthetic yields be optimized for intermediates with unstable furan or trifluoromethoxy groups?

Methodological Answer:

- Protection-Deprotection Strategies: Temporarily protect reactive groups (e.g., furan oxygen) with tert-butyldimethylsilyl (TBS) groups to prevent side reactions during coupling steps .

- Low-Temperature Conditions: Perform reactions at 0–5°C to stabilize electron-deficient trifluoromethoxy groups .

- Continuous Flow Reactors: Improve scalability and control exothermic reactions, minimizing decomposition of heat-sensitive intermediates .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks for the furan (δ 6.3–7.4 ppm), pyridine (δ 8.1–8.9 ppm), and trifluoromethoxy (δ 4.3–4.5 ppm) groups. Compare with structurally similar compounds (e.g., pyridine-benzamide derivatives) for validation .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error. Use ESI+ mode for polar fragments .

Advanced: How can discrepancies in NMR data for pyridine-furan hybrids be resolved?

Methodological Answer:

- Variable Temperature (VT) NMR: Resolve overlapping signals caused by conformational flexibility in the furan-pyridine linkage .

- 2D NMR (COSY, HSQC): Map coupling between pyridine C3-H and the methylene bridge (J = 5–6 Hz) .

- Computational NMR Prediction: Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to validate assignments .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

- Enzyme Inhibition Assays: Test against kinases or proteases due to the pyridine-benzamide scaffold’s affinity for ATP-binding pockets .

- Cellular Toxicity: Use MTT assays in HEK293 or HepG2 cells (IC₅₀ >50 µM indicates low cytotoxicity) .

Advanced: How to design structure-activity relationship (SAR) studies for analogs with modified trifluoromethoxy or furan groups?

Methodological Answer:

- Substituent Variation: Replace trifluoromethoxy with -CF₃ or -OCF₂H to assess metabolic stability via human liver microsome assays .

- Bioisosteric Replacement: Swap furan with thiophene or pyrrole to evaluate π-stacking interactions in target binding pockets .

- Free-Wilson Analysis: Quantify contributions of individual substituents to biological activity using multivariate regression .

Basic: What computational tools can predict the compound’s pharmacokinetic properties?

Methodological Answer:

- SwissADME: Estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .

- Molinspiration: Calculate topological polar surface area (TPSA <90 Ų suggests oral bioavailability) .

Advanced: How to reconcile contradictory data in target binding affinity across different assay formats?

Methodological Answer:

- Orthogonal Assays: Compare SPR (surface plasmon resonance) binding kinetics with ITC (isothermal titration calorimetry) to distinguish true affinity from artifactual inhibition .

- Molecular Dynamics (MD) Simulations: Model ligand-protein interactions over 100 ns trajectories to identify transient binding poses not captured in static crystal structures .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the trifluoromethoxy group .

- Hygroscopicity: Use desiccants (silica gel) to avoid hydrolysis of the amide bond in humid conditions .

Advanced: How can metabolomics identify off-target effects in vivo?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.